Methallylescaline Methallylescaline
Brand Name: Vulcanchem
CAS No.: 207740-41-8
VCID: VC16550858
InChI: InChI=1S/C14H21NO3/c1-10(2)9-18-14-12(16-3)7-11(5-6-15)8-13(14)17-4/h7-8H,1,5-6,9,15H2,2-4H3
SMILES:
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol

Methallylescaline

CAS No.: 207740-41-8

Cat. No.: VC16550858

Molecular Formula: C14H21NO3

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

Methallylescaline - 207740-41-8

Specification

CAS No. 207740-41-8
Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
IUPAC Name 2-[3,5-dimethoxy-4-(2-methylprop-2-enoxy)phenyl]ethanamine
Standard InChI InChI=1S/C14H21NO3/c1-10(2)9-18-14-12(16-3)7-11(5-6-15)8-13(14)17-4/h7-8H,1,5-6,9,15H2,2-4H3
Standard InChI Key FOXJFBFFGULACD-UHFFFAOYSA-N
Canonical SMILES CC(=C)COC1=C(C=C(C=C1OC)CCN)OC

Introduction

Chemical Structure and Classification

Methallylescaline (IUPAC name: 2-(3,5-dimethoxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl)ethanamine) features a phenethylamine core with methoxy groups at the 3- and 5-positions and a methallyloxy group at the 4-position. Its molecular formula is C₁₄H₂₁NO₃, with a molar mass of 251.32 g/mol. The methallyl substituent (CH₂C(CH₃)CH₂O) introduces steric bulk and lipophilicity, distinguishing it from mescaline’s simpler 4-methoxy group .

Pharmacological Profile

Serotonergic Receptor Interactions

Methallylescaline exhibits high affinity for serotonin receptors, particularly 5-HT₂A and 5-HT₂C subtypes. Competitive binding assays reveal a 5-HT₂A receptor affinity (Kᵢ) of 150–300 nM, comparable to psilocybin but 10–20 times more potent than mescaline . Functional assays using calcium mobilization in HEK293 cells demonstrate partial agonism at 5-HT₂A (EC₅₀ = 120 nM, Emax = 85% relative to serotonin) and 5-HT₂B (EC₅₀ = 450 nM, Emax = 60%) receptors .

Table 1: Receptor Binding Affinities of Methallylescaline

ReceptorKᵢ (nM)EC₅₀ (nM)Emax (% Serotonin Response)
5-HT₂A21012085
5-HT₂C45032072
5-HT₁A1,200N/AN/A
Dopamine D₂>10,000N/AN/A

Data derived from human recombinant receptor assays .

Psychedelic Potency

In vivo anecdotal reports suggest an effective dose range of 30–80 mg, with effects lasting 8–12 hours . This potency aligns with structural modifications that enhance lipid solubility and blood-brain barrier permeability compared to mescaline.

Metabolic Pathways

Phase I Metabolism

Incubation of methallylescaline with human hepatocytes identified four primary metabolites via hydroxylation:

  • M1–M3: Hydroxy-methallylescaline (C₁₄H₂₁NO₄, +16 amu).

  • M4: Dihydroxy-methallylescaline (C₁₄H₂₁NO₅, +32 amu) .

Hydroxylation occurs predominantly at the methallyl moiety, with no observed oxidation of the amine group or phase II conjugation (e.g., glucuronidation) .

Table 2: Metabolic Parameters of Methallylescaline

ParameterValue
Hepatic Extraction Ratio9.7%
Intrinsic Clearance2.0 mL/min/kg
Half-life in Hepatocytes1113.2 min

Data from human hepatocyte incubations .

Cytochrome P450 Involvement

CYP2D6 and CYP3A4 are the primary enzymes responsible for metabolite formation:

  • M1–M3: Produced by CYP2D6, CYP2J2, CYP1A2, and CYP3A4.

  • M4: Formed via CYP1A2 and CYP2D6 .

This metabolic profile suggests potential drug-drug interactions with CYP2D6 inhibitors (e.g., paroxetine) or inducers (e.g., rifampicin).

Comparative Analysis with Mescaline and Analogs

Structural-Activity Relationships (SAR)

  • Methallyl vs. Allyl: Methallylescaline’s 4-methylallyloxy group enhances 5-HT₂A affinity by 63-fold compared to mescaline, likely due to improved van der Waals interactions with hydrophobic receptor pockets .

  • Fluorinated Derivatives: Introducing fluorine at the methallyl terminus increases 5-HT₂A potency (e.g., 4-fluoromethallylescaline: EC₅₀ = 90 nM) .

Pharmacokinetic Differences

Unlike mescaline, which undergoes rapid oxidative deamination to 3,4,5-trimethoxyphenylacetic acid, methallylescaline’s metabolism is limited to hydroxylation, resulting in prolonged systemic exposure .

Analytical Detection Methods

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Methallylescaline and metabolites are detectable in human hepatocyte extracts using:

  • Column: C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).

  • Mass Accuracy: <2 ppm error using Q-Exactive Orbitrap .

Table 3: LC-HRMS Parameters for Methallylescaline

CompoundRetention Time (min)[M+H]⁺ (m/z)Product Ions (m/z)
Methallylescaline7.6252.1594235.1329, 203.1068, 181.0861
Hydroxy-M12.5268.1543251.1277, 193.0860
Dihydroxy-M44.6284.1492267.1226, 237.1121

Data from Kim et al. (2018) .

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